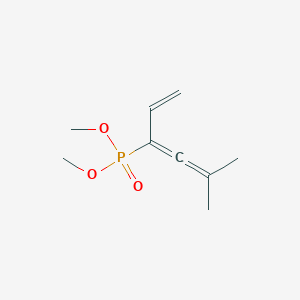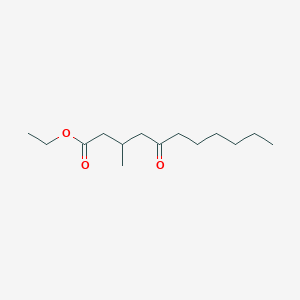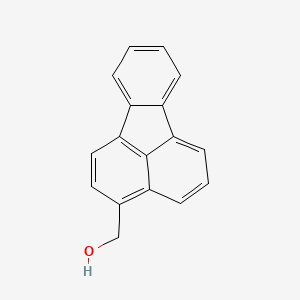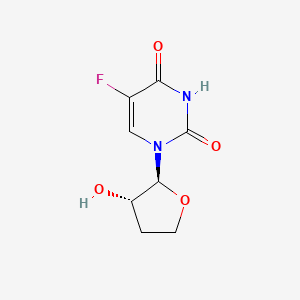
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-3-hydroxy-2-furanyl)-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil: is a synthetic derivative of 5-fluorouracil, a well-known chemotherapeutic agent. This compound is characterized by the presence of a tetrahydrofuran ring substituted with a hydroxyl group and a fluorouracil moiety. The unique structure of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective oxidation of the tetrahydrofuran ring using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Attachment of the Fluorouracil Moiety: The final step involves the coupling of the hydroxylated tetrahydrofuran intermediate with 5-fluorouracil. This can be achieved through nucleophilic substitution reactions using appropriate coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form a carbonyl group, leading to the formation of a lactone derivative.
Reduction: The fluorouracil moiety can be reduced under specific conditions to yield dihydrofluorouracil derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Lactone derivatives.
Reduction: Dihydrofluorouracil derivatives.
Substitution: Substituted fluorouracil derivatives.
科学研究应用
Chemistry:
Synthesis of Novel Derivatives: The unique structure of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil makes it a valuable intermediate for the synthesis of novel fluorouracil derivatives with potential therapeutic applications.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its inhibitory effects on enzymes involved in nucleotide metabolism.
Medicine:
Anticancer Research: As a derivative of 5-fluorouracil, trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil is explored for its potential anticancer properties, particularly in targeting rapidly dividing cancer cells.
Industry:
Pharmaceutical Development: The compound is utilized in the development of new chemotherapeutic agents and drug formulations.
作用机制
The mechanism of action of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil involves its incorporation into the DNA and RNA of rapidly dividing cells, leading to the inhibition of thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, the compound disrupts DNA synthesis and induces cell death in cancer cells. Additionally, the hydroxylated tetrahydrofuran ring may enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy.
相似化合物的比较
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil with improved pharmacokinetic properties.
Tegafur: Another prodrug of 5-fluorouracil, often used in combination therapies.
Uniqueness:
Enhanced Stability: The presence of the tetrahydrofuran ring may confer enhanced stability to the compound compared to 5-fluorouracil.
Improved Efficacy: The hydroxyl group in the tetrahydrofuran ring may improve the compound’s binding affinity to its molecular targets, potentially leading to increased anticancer activity.
属性
CAS 编号 |
71145-47-6 |
|---|---|
分子式 |
C8H9FN2O4 |
分子量 |
216.17 g/mol |
IUPAC 名称 |
5-fluoro-1-[(2S,3S)-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O4/c9-4-3-11(8(14)10-6(4)13)7-5(12)1-2-15-7/h3,5,7,12H,1-2H2,(H,10,13,14)/t5-,7-/m0/s1 |
InChI 键 |
LSPXWMNNFIJOEM-FSPLSTOPSA-N |
手性 SMILES |
C1CO[C@@H]([C@H]1O)N2C=C(C(=O)NC2=O)F |
规范 SMILES |
C1COC(C1O)N2C=C(C(=O)NC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


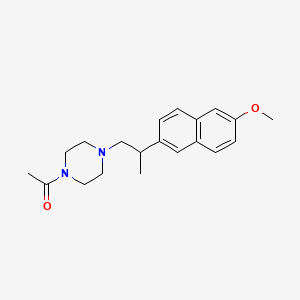
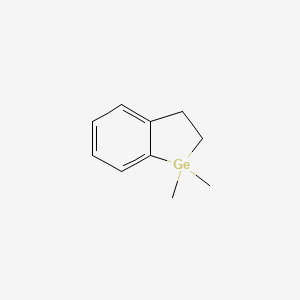
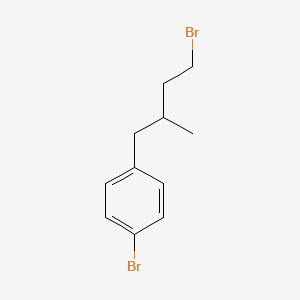
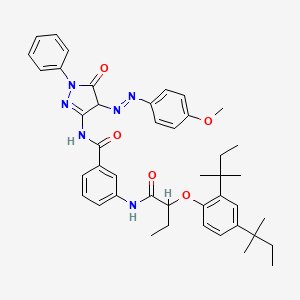
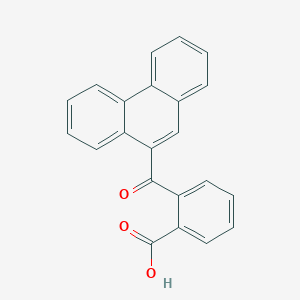
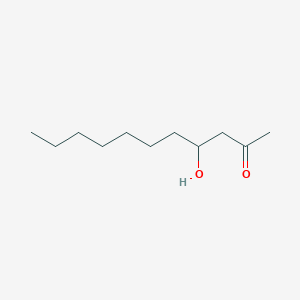
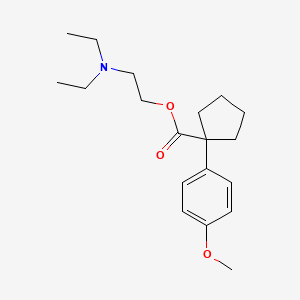

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
